Erlose, also known as α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, is a trisaccharide consisting of two glucose units linked to a fructose unit. [] It is naturally found in the honeydew produced by certain insects, particularly scale insects like Ultracoelostoma assimile, which feed on the phloem sap of Southern beech trees (Nothofagus spp.). [] Erlose is also found in the honey produced by stingless bees, such as Tetragonula carbonaria, where it is formed by the enzymatic isomerization of sucrose. [, ]
Erlose's presence in honeydew and stingless bee honey has led to its investigation as a potential indicator of honeydew honey consumption. [] It has also been studied as a potential prebiotic molecule due to its structural similarity to other prebiotic oligosaccharides. [, ]
Related Compounds
Sucrose
Compound Description: Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose. It serves as a primary carbohydrate source for many insects and plays a crucial role in the biosynthesis of erlose. [, , ]
Relevance: Sucrose is the direct precursor to erlose. Enzymes like levansucrase and amylosucrase can utilize sucrose as a fructosyl donor, transferring a fructose moiety to maltose to form erlose. [, ] This enzymatic conversion highlights the close structural relationship between sucrose and erlose.
Melezitose
Compound Description: Melezitose is a trisaccharide composed of glucose and fructose, with a structural similarity to erlose. It is often found in honeydew, a sugary excretion produced by certain plant-sucking insects. [, , ]
Relevance: Melezitose and erlose frequently co-occur in honeydew honey and are synthesized through similar enzymatic pathways involving sucrose and maltose. [, ] These shared origins and overlapping occurrences in nature demonstrate a strong connection between the two trisaccharides.
Maltose
Compound Description: Maltose is a disaccharide formed by two glucose units. It serves as the acceptor molecule for the fructose moiety from sucrose during the enzymatic synthesis of erlose. [, , ]
Relevance: Maltose plays a direct and essential role in erlose formation. The enzymatic transfer of fructose from sucrose to maltose leads to the creation of the erlose molecule. [, ] This direct involvement in erlose synthesis establishes maltose as a key related compound.
Raffinose
Compound Description: Raffinose is a trisaccharide composed of glucose, fructose, and galactose. It is commonly found in plants and can be utilized as an acceptor molecule by certain enzymes. []
Relevance: In the context of heterooligosaccharide formation by Lactobacillus sanfranciscensis, raffinose acts as an acceptor similar to maltose in erlose synthesis. [] While structurally different from erlose, its role as an acceptor in analogous reactions highlights its relevance in understanding carbohydrate transformations.
Glucose
Compound Description: Glucose, a simple sugar, is a fundamental building block of numerous carbohydrates, including sucrose, maltose, and erlose. It is a primary energy source for many organisms. [, , , ]
Relevance: Glucose is a structural component of erlose. The breakdown of sucrose during erlose synthesis releases glucose, further emphasizing the close relationship between these sugars. [, , ]
Fructose
Compound Description: Fructose is a simple sugar found naturally in fruits and honey. It is a component of sucrose and serves as the transferred moiety in erlose biosynthesis. [, , ]
Relevance: Fructose constitutes a structural part of erlose. The transfer of fructose from sucrose to maltose is the defining step in erlose formation, making fructose a critical related compound. [, ]
Trehalose
Compound Description: Trehalose is a disaccharide consisting of two glucose units linked in a specific configuration. It is found in various organisms and plays a role in stress tolerance. [, , ]
Relevance: Trehalose often co-occurs with erlose and melezitose in honeydew, suggesting a potential link in their biosynthetic pathways within specific insects. [, ]
Panose
Compound Description: Panose is a trisaccharide composed of glucose units linked in a specific arrangement. It has potential applications as a sweetener. []
Relevance: Panose, like erlose, can be synthesized using engineered mutants of amylosucrase. [] This shared enzymatic synthesis route suggests a degree of similarity in their substrate recognition and enzymatic transformation processes, marking panose as a relevant compound.
Arabinose
Compound Description: Arabinose is a monosaccharide sugar. It can be utilized by certain enzymes as an acceptor molecule in the synthesis of heterooligosaccharides. []
Relevance: Arabinose serves as an acceptor substrate for the levansucrase enzyme from Lactobacillus sanfranciscensis, leading to the formation of arabsucrose, analogous to the formation of erlose from maltose. [] This parallel in acceptor function underscores the relevance of arabinose.
Maltotriose
Compound Description: Maltotriose is a trisaccharide composed of three glucose units. It can act as an acceptor molecule for enzymatic reactions involving carbohydrate transformations. []
Relevance: Like maltose, maltotriose can function as an acceptor for levansucrase from Lactobacillus sanfranciscensis. [] This shared acceptor characteristic makes it relevant in the context of enzymatic oligosaccharide synthesis.
Synthesis Analysis
The synthesis of erlose primarily involves enzymatic methods using specific enzymes such as inulosucrase. The key parameters influencing the synthesis include:
Substrate Concentration: High concentrations of sucrose (up to 600 mM) significantly enhance erlose production.
Enzyme Activity: The use of mutant strains of enzymes can optimize yield. For instance, mutants like 47A10 and 39A8 showed improved yields at elevated sucrose concentrations, with maximum production reaching approximately 70.6 g/L under optimal conditions.
Reaction Conditions: Optimal pH (around 5.2) and temperature (55°C) are crucial for maximizing the reaction efficiency.
The process typically involves incubating sucrose with the enzyme in a buffered solution, where the enzyme catalyzes the transfer of fructose moieties from sucrose to glucose units, forming erlose and other oligosaccharides.
Molecular Structure Analysis
Erlose's molecular structure is characterized by its specific glycosidic linkages:
Composition: It consists of two glucose units linked by an α-(1→4) bond and a fructose unit linked by a β-(1→2) bond.
Molecular Formula: The molecular formula for erlose is C₁₂H₂₂O₁₁.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy has been employed to confirm the structure of erlose, demonstrating its distinct linkage patterns and confirming its identity among other oligosaccharides.
Chemical Reactions Analysis
Erlose participates in various chemical reactions, primarily through hydrolysis and transglycosylation:
Hydrolysis: In the presence of specific enzymes such as invertase or α-amylase, erlose can be hydrolyzed into its constituent monosaccharides: glucose and fructose.
Transglycosylation: Erlose can also act as a glycosyl donor in transglycosylation reactions, where it transfers sugar moieties to other acceptor molecules, forming new oligosaccharides.
These reactions are essential for understanding erlose's role in carbohydrate metabolism and its potential applications in food technology.
Mechanism of Action
The mechanism of action for erlose synthesis involves several steps:
Enzyme Substrate Interaction: The enzyme recognizes sucrose as a substrate and binds to it.
Fructosyl Transfer: The enzyme catalyzes the transfer of a fructose unit from sucrose to a glucose molecule, forming erlose.
Product Release: After the formation of erlose, it is released from the enzyme, allowing further synthesis cycles to occur.
This enzymatic process is influenced by factors such as temperature, pH, and substrate concentration, which can enhance or inhibit enzyme activity.
Physical and Chemical Properties Analysis
Erlose exhibits several notable physical and chemical properties:
Solubility: It is soluble in water, making it suitable for various applications in food products.
Stability: Erlose demonstrates stability under acidic conditions but may degrade at high temperatures or extreme pH levels.
Molecular Weight: The molecular weight of erlose is approximately 342.3 g/mol.
These properties contribute to its functionality as a sweetener and prebiotic agent in food formulations.
Applications
Erlose has several scientific applications:
Food Industry: Due to its sweetness and low caloric content, erlose is used as a sugar substitute in various food products.
Prebiotic Effects: Research indicates that erlose may promote beneficial gut bacteria growth, enhancing digestive health.
Biotechnology: Erlose's unique structure makes it a candidate for further research into oligosaccharide synthesis and modification processes.
Moreover, studies on dietary preferences indicate that erlose can influence insect feeding behavior, suggesting ecological implications as well.
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